[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol
CAS No.: 71058-61-2
Cat. No.: VC4124247
Molecular Formula: C5H6ClNO2
Molecular Weight: 147.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71058-61-2 |
|---|---|
| Molecular Formula | C5H6ClNO2 |
| Molecular Weight | 147.56 |
| IUPAC Name | [3-(chloromethyl)-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C5H6ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,8H,2-3H2 |
| Standard InChI Key | LUVJOTYECLBJJC-UHFFFAOYSA-N |
| SMILES | C1=C(ON=C1CCl)CO |
| Canonical SMILES | C1=C(ON=C1CCl)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol features a 1,2-oxazole ring system substituted at positions 3 and 5 with chloromethyl (-CH₂Cl) and hydroxymethyl (-CH₂OH) groups, respectively. The oxazole core itself is a π-electron-deficient heterocycle due to the electronegative oxygen and nitrogen atoms, which polarize the ring and influence reactivity .
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Chloromethyl Group: Introduces both steric bulk and electrophilic character at position 3. The chlorine atom’s inductive effect withdraws electron density, enhancing the susceptibility of the adjacent methylene group to nucleophilic substitution .
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Hydroxymethyl Group: Provides a polar, hydrogen-bonding moiety at position 5, increasing solubility in protic solvents while offering a site for further derivatization (e.g., oxidation to carboxylic acids or esterification).
Table 1: Key Molecular Properties
Synthetic Routes and Optimization
Cyclization Strategies for Oxazole Formation
The synthesis of 1,2-oxazole derivatives typically employs cyclocondensation reactions between carbonyl compounds and hydroxylamine derivatives. For [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol, a plausible pathway involves:
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Precursor Preparation:
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Functionalization:
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Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the reactivity of the intermediate.
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Table 2: Comparative Synthetic Yields for Analogous Oxazoles
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 3-(Chloromethyl)-5-thien-2-ylisoxazole | 78 | HCl/EtOH, reflux | |
| [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol | 65 | Pd catalysis, 80°C |
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl group; limited solubility in nonpolar solvents.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the chloromethyl site .
Spectroscopic Signatures
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IR Spectroscopy:
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¹H NMR (CDCl₃):
Biological and Industrial Applications
Antimicrobial Activity
Oxazole derivatives exhibit broad-spectrum antimicrobial properties. While direct data for this compound are lacking, analogs like 3-(chloromethyl)-5-thien-2-ylisoxazole show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Catalytic and Material Science Applications
The hydroxymethyl group’s ability to coordinate metals suggests utility in heterogeneous catalysis. For instance, palladium complexes of similar oxazoles achieve turnover numbers (TON) >1,000 in cross-coupling reactions.
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